

A Comparative Guide to AS1842856 and Novel Selective Foxo1 Inhibitors

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Compound of Interest

Compound Name: AS1842856

Cat. No.: B15582257

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The Forkhead box protein O1 (Foxo1) is a critical transcription factor implicated in numerous cellular processes, including metabolism, cell cycle, and apoptosis. Its dysregulation is linked to various pathologies, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of the well-established Foxo1 inhibitor, **AS1842856**, with emerging novel selective inhibitors, offering insights into their performance based on available experimental data.

Overview of Foxo1 Inhibitors

AS1842856 has long been a valuable tool for studying Foxo1 function. However, recent findings have illuminated significant off-target effects, most notably the potent inhibition of Glycogen Synthase Kinase 3 (GSK3).^{[1][2][3][4][5]} This has spurred the development of more selective Foxo1 inhibitors, such as Compound 10 and JY-2, aiming for more precise therapeutic targeting.^{[6][7][8][9][10]}

Performance Comparison: AS1842856 vs. Novel Inhibitors

The following tables summarize the quantitative data available for **AS1842856** and the novel selective Foxo1 inhibitors, Compound 10 and JY-2.

Table 1: Potency Against Foxo1

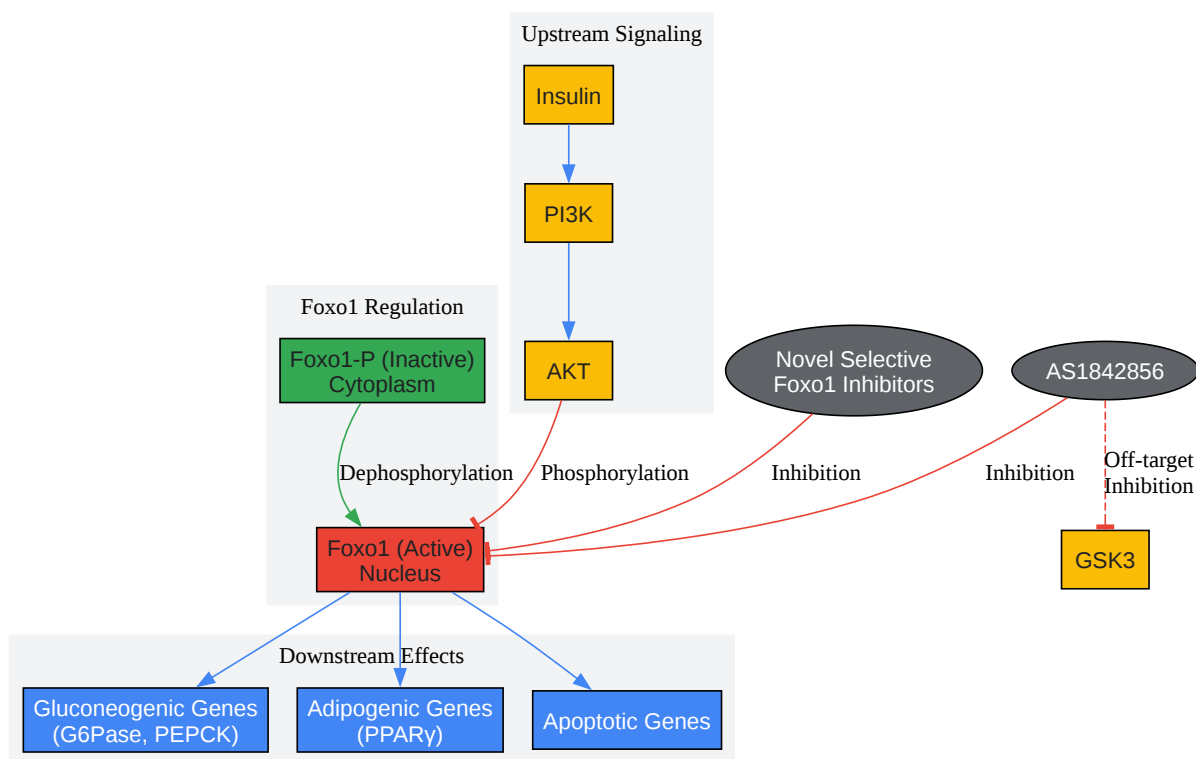
| Compound | Target | IC50 | Reference |
|--------------|-------------|--------|----------------|
| AS1842856 | Human Foxo1 | 33 nM | [11] |
| Compound 10 | Human Foxo1 | 210 nM | [6] |
| Murine Foxo1 | 30 nM | [6] | |
| JY-2 | Foxo1 | 22 µM | [8][9][10][12] |

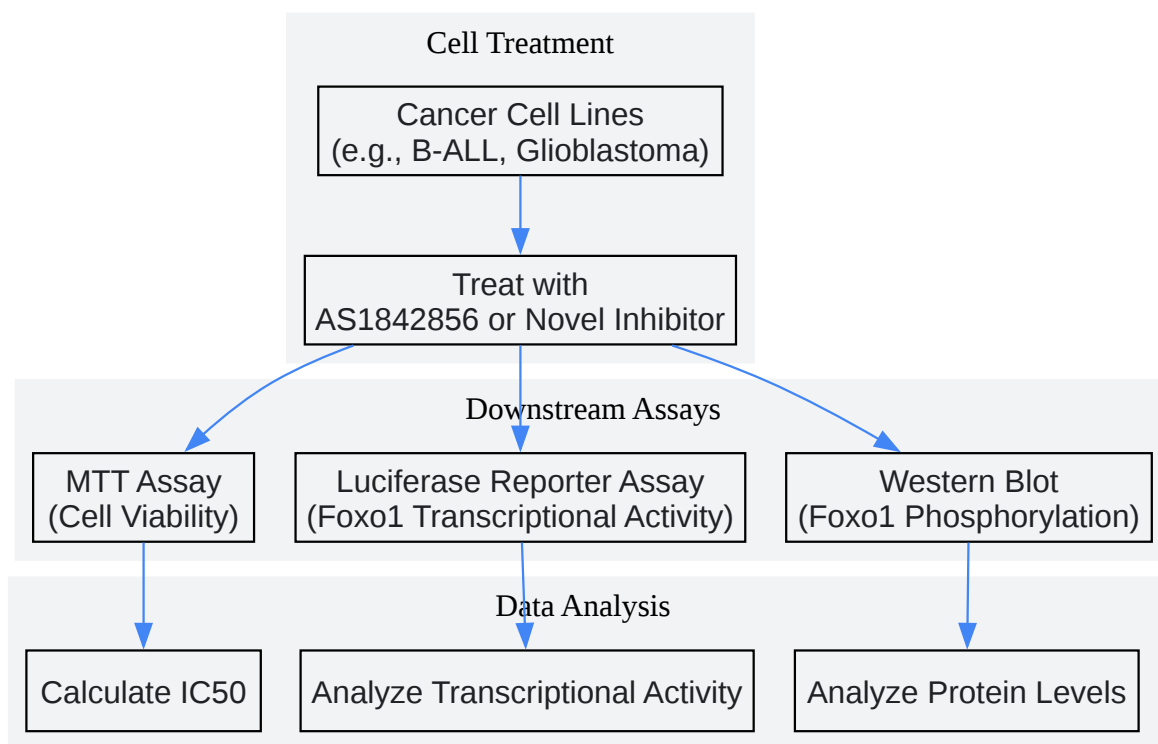
Table 2: Selectivity and Off-Target Effects

| Compound | Off-Target | IC50 | Notes | Reference |
|-------------|------------------------------|---|--|----------------|
| AS1842856 | Foxo3a | >1 µM | Greater than 30-fold selectivity for Foxo1. | [11] |
| Foxo4 | >1 µM | Greater than 30-fold selectivity for Foxo1. | [11] | |
| GSK3β | 8.2 nM | Potent off-target inhibition. | [1] | |
| Compound 10 | Not specified | Not specified | Described as "highly selective" with no effects in Foxo1-deficient models. | [6][7][13][14] |
| JY-2 | Foxo3a | Moderately weaker than Foxo1 | Quantitative data not available. | [8][10][12] |
| Foxo4 | Moderately weaker than Foxo1 | Quantitative data not available. | [8][10][12] | |

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.





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